

SLX-4090: A Technical Guide to an Enterocyte-Specific MTP Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SLX-4090

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of **SLX-4090**, a novel, orally administered, non-systemic inhibitor of microsomal triglyceride transfer protein (MTP). **SLX-4090** was developed to selectively target MTP in the gastrointestinal tract, thereby reducing the absorption of dietary triglycerides and cholesterol while minimizing the hepatic side effects observed with earlier-generation, systemically absorbed MTP inhibitors.

Chemical Structure and Properties

SLX-4090 is a small molecule with the IUPAC name phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate.^[1] Its chemical and physical properties are summarized in the table below.

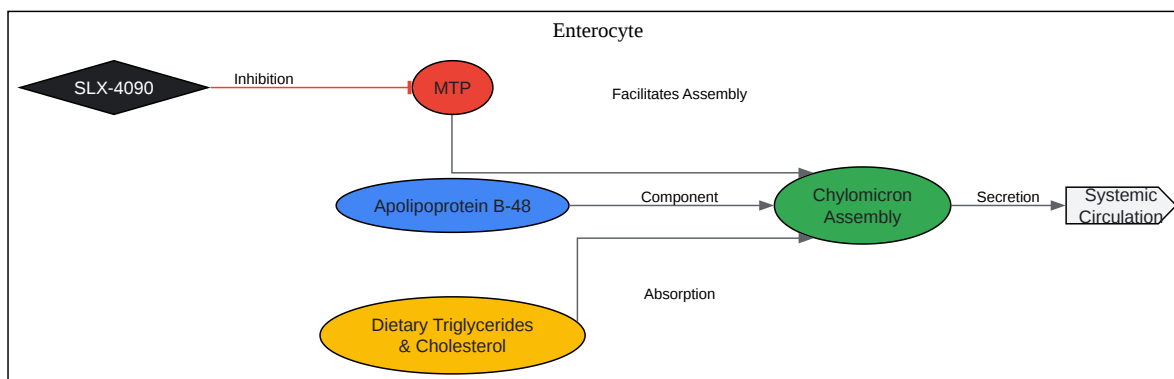
Property	Value	Reference
IUPAC Name	phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate	[1]
Molecular Formula	C31H25F3N2O4	[1]
Molecular Weight	546.5 g/mol	[1]
CAS Number	913541-47-6	[2]
Synonyms	KD-026, F84YQX13FV	[1]
Appearance	Solid	
Purity	>98%	[2]
Solubility	Sparingly soluble in DMSO (1-10 mg/mL), Slightly soluble in Ethanol (0.1-1 mg/mL)	
Storage	Store at -20°C for up to 2 years (powder). In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C.	[2]

Mechanism of Action and Signaling Pathway

SLX-4090 is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP). [2][3] MTP is an essential intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes.[3] It plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver.[3]

By inhibiting MTP specifically in the enterocytes of the small intestine, **SLX-4090** prevents the loading of triglycerides and cholesterol onto ApoB-48, a key step in the formation of chylomicrons.[3] This leads to a reduction in the absorption of dietary fats into the systemic circulation. A key feature of **SLX-4090** is its designed lack of systemic absorption, which

confines its activity to the gastrointestinal tract and avoids the liver toxicity (e.g., steatosis and elevated transaminases) associated with systemic MTP inhibitors.[3][4][5]



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Figure 1: Signaling pathway of **SLX-4090** in an enterocyte.

Preclinical Efficacy and Safety

The efficacy and safety of **SLX-4090** have been evaluated in various preclinical models.

In Vitro Studies

In vitro studies using the Caco-2 human colon adenocarcinoma cell line, a model for the intestinal barrier, demonstrated the selective inhibitory activity of **SLX-4090**.

Assay	Cell Line	Endpoint	Result	Reference
MTP Inhibition	-	IC50	~6-8 nM	[2][4]
ApoB Secretion	Caco-2	IC50	~9.6 nM	[4]
ApoA1 Secretion	Caco-2	IC50	>30,000 nM	[4]

In Vivo Studies

Animal studies in rats and ApoE^{-/-} mice (a model for dyslipidemia) have shown significant reductions in lipid levels and a favorable safety profile.

Animal Model	Diet	Treatment	Key Findings	Reference
Rats	Standard	Oral SLX-4090	Reduced postprandial lipids by >50% (ED50 ~7 mg/kg). No detectable systemic or portal vein exposure.	[4]
ApoE ^{-/-} Mice	High-Fat	Chronic SLX-4090	Decreased LDL-C and triglycerides. Resulted in weight loss. No elevation of liver enzymes or increase in hepatic fat.	[4][6]
Rats	-	90-day toxicity study	No toxicity observed at doses up to 1000 mg/kg/day.	[4]
Dogs	-	Chronic dosing	No toxicity observed at doses up to 500 mg/kg.	[3]

Clinical Trials

SLX-4090 has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Trial Phase	Population	Dosing	Key Findings	Reference
Phase 1a	Healthy Male Volunteers (n=24)	Single ascending doses (5, 10, 50, 100, 200, 300, 400, 600, 800 mg)	Well-tolerated with no serious adverse events. Significant reduction in postprandial triglycerides (>60% vs. placebo). No detectable plasma levels of SLX-4090.	[3]
Phase 1b	Healthy Male Volunteers (n=48)	Repeat doses (50, 100, 200 mg TID with meals for 14 days)	Confirmed safety and tolerability. Significant reduction in postprandial triglycerides (50% reduction in AUC0-24h with 50 mg and 200 mg doses). Lowered LDL-C and raised HDL-C with chronic dosing.	[3]
Phase 2a	Patients with Dyslipidemia (n=24)	Repeat oral doses (TID or once daily for 14 days)	Clinically significant reductions in postprandial triglycerides and LDL-cholesterol. Well-tolerated with an adverse event profile	[7]

			indistinguishable from placebo. No effect on liver function tests. Clinically significant weight loss observed.	
Phase 2	Patients with Type 1 Hyperlipoprotein emia	200 mg TID with meals for 4 weeks	Investigational study to assess efficacy and safety in a specific patient population.	[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent generalized protocols based on standard practices and available information on **SLX-4090** studies.

In Vitro MTP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **SLX-4090** on MTP activity.

Materials:

- Human liver microsomes
- **SLX-4090**
- Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein)
- Acceptor vesicles
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
- 96-well microplate

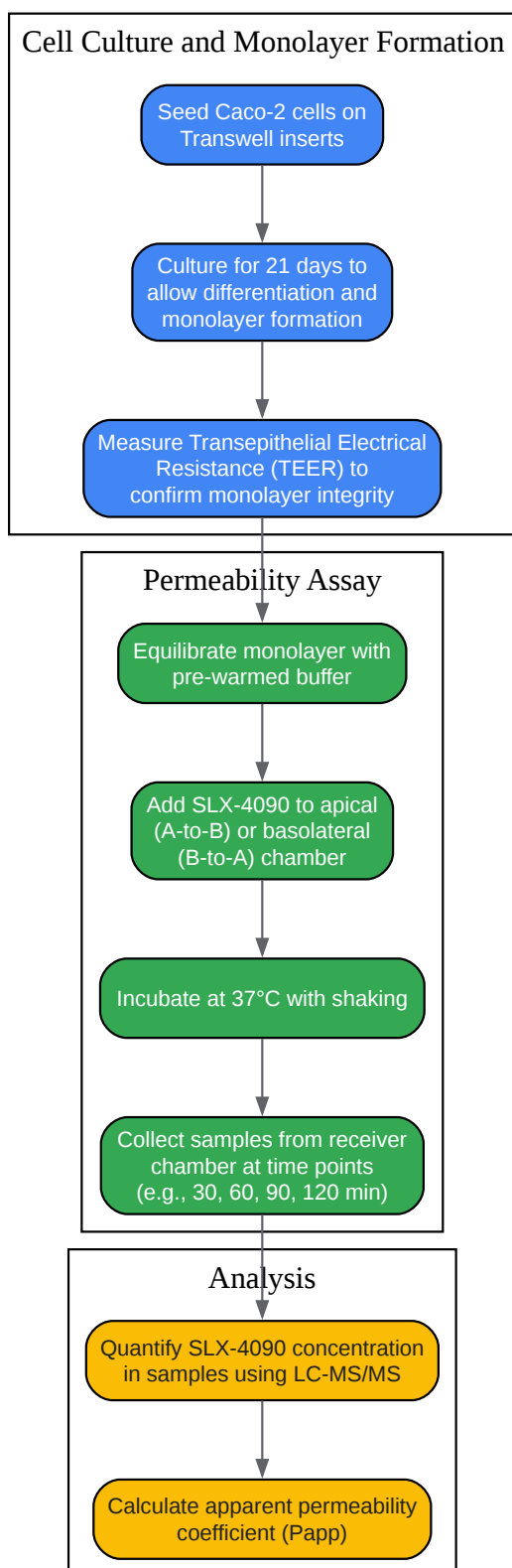
- Fluorometer

Procedure:

- Prepare a stock solution of **SLX-4090** in a suitable solvent (e.g., DMSO).
- Serially dilute the **SLX-4090** stock solution to obtain a range of concentrations.
- In a 96-well microplate, add the assay buffer, human liver microsomes (as the source of MTP), and the various concentrations of **SLX-4090** or vehicle control.
- Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the transfer reaction by adding the donor vesicles containing the fluorescently labeled triglyceride.
- Add the acceptor vesicles.
- Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
- Stop the reaction (e.g., by adding a stop solution or by placing on ice).
- Measure the fluorescence intensity in each well using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent label.
- Calculate the percentage of MTP inhibition for each concentration of **SLX-4090** relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caco-2 Cell Permeability Assay

Objective: To assess the permeability of **SLX-4090** across a Caco-2 cell monolayer, a model of the intestinal epithelium.



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Figure 2: Experimental workflow for the Caco-2 permeability assay.

Materials:

- Caco-2 cells
- Transwell inserts
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
- Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- **SLX-4090**
- LC-MS/MS system

Procedure:

- Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[\[9\]](#)[\[10\]](#)[\[12\]](#)
- Permeability Assay:
 - Wash the Caco-2 monolayers with pre-warmed transport buffer.
 - For apical-to-basolateral (A-to-B) transport, add **SLX-4090** in transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber.
 - For basolateral-to-apical (B-to-A) transport, add **SLX-4090** in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
 - Incubate the plates at 37°C with gentle shaking.
 - At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

- Analysis:
 - Quantify the concentration of **SLX-4090** in the collected samples using a validated LC-MS/MS method.
 - Calculate the apparent permeability coefficient (Papp) using the following formula: $P_{app} = (dQ/dt) / (A * C_0)$, where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Oral Fat Tolerance Test in Rats

Objective: To evaluate the effect of **SLX-4090** on postprandial triglyceride levels in rats.

Materials:

- Male Sprague-Dawley rats
- **SLX-4090**
- Vehicle control
- Lipid emulsion (e.g., corn oil or olive oil)
- Blood collection supplies

Procedure:

- Acclimatize rats to the experimental conditions.
- Fast the rats overnight (approximately 12-16 hours) with free access to water.[\[13\]](#)[\[14\]](#)
- Administer **SLX-4090** or vehicle control orally by gavage.
- After a specified time (e.g., 30-60 minutes), administer a lipid emulsion orally by gavage.[\[15\]](#)
[\[16\]](#)
- Collect blood samples from the tail vein at baseline (pre-lipid challenge) and at various time points post-lipid challenge (e.g., 1, 2, 3, 4, 6 hours).[\[15\]](#)

- Centrifuge the blood samples to obtain plasma.
- Measure the triglyceride concentrations in the plasma samples using a commercial enzymatic assay kit.
- Calculate the area under the curve (AUC) for the plasma triglyceride concentration-time profile for each treatment group.
- Compare the triglyceride AUC between the **SLX-4090**-treated and vehicle-treated groups to determine the effect of the compound on postprandial lipemia.

High-Fat Diet-Induced Dyslipidemia in ApoE^{-/-} Mice

Objective: To assess the chronic effects of **SLX-4090** on plasma lipid levels and body weight in a mouse model of dyslipidemia and atherosclerosis.

Materials:

- Male ApoE^{-/-} mice
- High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)[\[17\]](#)
- Standard chow diet
- **SLX-4090**
- Vehicle control
- Blood collection supplies

Procedure:

- Wean ApoE^{-/-} mice and place them on a high-fat diet for a specified period (e.g., 8-12 weeks) to induce dyslipidemia.[\[18\]](#)[\[19\]](#)
- Divide the mice into treatment groups: high-fat diet + vehicle, and high-fat diet + **SLX-4090**. A control group on a standard chow diet may also be included.

- Administer **SLX-4090** or vehicle orally on a daily basis for the duration of the study (e.g., 4-12 weeks).
- Monitor body weight and food intake regularly.
- At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding after an overnight fast.
- Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using enzymatic assay kits.
- Optionally, harvest the liver for histological analysis of steatosis and measurement of liver enzyme levels in the plasma.

Conclusion

SLX-4090 is a promising, enterocyte-specific MTP inhibitor with a novel mechanism of action designed to mitigate the hepatic side effects of earlier systemic MTP inhibitors. Preclinical and early-phase clinical studies have demonstrated its potential to effectively lower postprandial and fasting triglycerides and LDL-cholesterol, with a favorable safety and tolerability profile. Its unique non-systemic nature makes it an attractive candidate for the management of dyslipidemia, particularly in patients with high triglyceride levels. Further clinical development is warranted to fully elucidate its therapeutic potential in various patient populations.

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- To cite this document: BenchChem. [SLX-4090: A Technical Guide to an Enterocyte-Specific MTP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608314#slx-4090-chemical-structure-and-properties]

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